![molecular formula C23H18IN3O2 B2662696 N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 380910-26-9](/img/structure/B2662696.png)
N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as Iodoarylpyrazole (IAP), is a chemical compound widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Characterization :
- The compound is involved in the synthesis of pyrazole and pyrazolopyrimidine derivatives. One study described the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . These compounds were synthesized for their potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Potential Anticancer Applications :
- Compounds related to N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide have been evaluated for their cytotoxic properties. Another study synthesized related pyrazolo[1,5-a]pyrimidines and Schiff bases, which were investigated for their cytotoxicity against human cancer cell lines, including colon, lung, breast, and liver cancer cells (Hassan, Hafez, Osman, & Ali, 2015).
Antibacterial Applications :
- Derivatives of this compound have shown promise as antimicrobial agents. N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared and evaluated for their potential as antimicrobial agents, showing effectiveness against strains of Staphylococcus aureus (Pitucha et al., 2011).
Molecular Structure Analysis :
- The molecular structure of compounds similar to N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been analyzed in various studies. For instance, the synthesis, spectral, and X-ray crystal structure of a related pyrazole derivative was studied, providing insights into its molecular geometries and electronic structures (Kumara et al., 2018).
Corrosion Inhibition :
- Some derivatives of this compound have been investigated for their corrosion protection behavior. A study on carbohydrazide-pyrazole compounds, structurally similar to the compound , explored their effectiveness in protecting mild steel in acidic solutions. These compounds showed high inhibition efficiency, suggesting their potential use in corrosion protection applications (Paul, Yadav, & Obot, 2020).
Nonlinear Optical Properties :
- The compound's derivatives have been analyzed for their nonlinear optical properties. For example, a study focused on a molecule structurally similar to N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, investigating its spectroscopic properties and nonlinear optical activity (Tamer et al., 2015).
Tautomerism and Quantum Chemical Calculations :
- Research has also delved into the tautomerism of N-substituted pyrazolo compounds, utilizing quantum chemical calculations and spectroscopic techniques. This provides a deeper understanding of the compound's chemical behavior and potential applications (Kaczor et al., 2013).
properties
IUPAC Name |
N-(4-iodophenyl)-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18IN3O2/c1-29-20-13-7-16(8-14-20)22-21(15-27(26-22)19-5-3-2-4-6-19)23(28)25-18-11-9-17(24)10-12-18/h2-15H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHIDCSJTGEIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)I)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.